molecular formula C13H18N2O B8179718 4-(3-Azetidinyl)-2-phenyl-morpholine 2HCl

4-(3-Azetidinyl)-2-phenyl-morpholine 2HCl

Cat. No.: B8179718
M. Wt: 218.29 g/mol
InChI Key: PNADBZXTGXDSEE-UHFFFAOYSA-N
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Description

4-(3-Azetidinyl)-2-phenyl-morpholine 2HCl: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Azetidinyl)-2-phenyl-morpholine 2HCl typically involves the formation of the azetidine ring followed by its functionalization. One common method includes the reduction of azetidinones (β-lactams) using lithium aluminium hydride or a mixture of lithium aluminium hydride and aluminium trichloride . Another approach involves the multistep synthesis from 3-amino-1-propanol .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Azetidinyl)-2-phenyl-morpholine 2HCl can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

Chemistry: In organic chemistry, 4-(3-Azetidinyl)-2-phenyl-morpholine 2HCl is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its azetidine ring is a structural motif found in several bioactive molecules, which can interact with biological targets to exert therapeutic effects .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 4-(3-Azetidinyl)-2-phenyl-morpholine 2HCl is not well-documented. compounds containing azetidine rings often interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Properties

IUPAC Name

4-(azetidin-3-yl)-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-4-11(5-3-1)13-10-15(6-7-16-13)12-8-14-9-12/h1-5,12-14H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNADBZXTGXDSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2CNC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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